molecular formula C45H74O16 B12303277 2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

Cat. No.: B12303277
M. Wt: 871.1 g/mol
InChI Key: BEDCTRKYVPEQRM-UHFFFAOYSA-N
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Description

Askendoside D is a triterpene glycoside isolated from the roots of Astragalus taschkendicus Bunge, a plant belonging to the Leguminosae family . This compound is part of the cycloartane series of triterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Askendoside D is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves several steps:

Industrial Production Methods

Industrial production of askendoside D follows similar steps but on a larger scale. The use of industrial-scale extraction and purification equipment allows for the efficient processing of large quantities of plant material. The key steps include:

    Large-scale extraction: using industrial solvent extraction units.

    Filtration and concentration: using industrial filtration systems and rotary evaporators.

    Purification: using large-scale chromatographic columns and automated fraction collectors.

Chemical Reactions Analysis

Types of Reactions

Askendoside D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Askendoside D has several scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of askendoside D involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C45H74O16

Molecular Weight

871.1 g/mol

IUPAC Name

2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3

InChI Key

BEDCTRKYVPEQRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

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